Cas no 1355201-24-9 (5-(1-Ethylpiperidin-2-yl)-1H-indole)

5-(1-Ethylpiperidin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core fused with a substituted piperidine ring. This structure confers unique physicochemical properties, making it valuable in pharmaceutical and organic synthesis research. The ethyl group at the 1-position of the piperidine ring enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its indole moiety offers versatility as a scaffold for further functionalization, enabling the development of novel analogs. The compound’s rigid bicyclic framework may contribute to selective binding interactions in medicinal chemistry studies. Suitable for controlled reactions, it serves as a key intermediate in the synthesis of complex molecules targeting neurological and receptor-based pathways.
5-(1-Ethylpiperidin-2-yl)-1H-indole structure
1355201-24-9 structure
Product name:5-(1-Ethylpiperidin-2-yl)-1H-indole
CAS No:1355201-24-9
MF:C15H20N2
Molecular Weight:228.332703590393
CID:5058235

5-(1-Ethylpiperidin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-(1-Ethylpiperidin-2-yl)-1H-indole
    • 5-(1-Ethyl-piperidin-2-yl)-1H-indole
    • インチ: 1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3
    • InChIKey: NJPACXYOVHXRTC-UHFFFAOYSA-N
    • SMILES: N1(CC)CCCCC1C1C=CC2=C(C=CN2)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • トポロジー分子極性表面積: 19
  • XLogP3: 3.1

5-(1-Ethylpiperidin-2-yl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM333644-1g
5-(1-Ethylpiperidin-2-yl)-1H-indole
1355201-24-9 95%+
1g
$1188 2023-02-02
Chemenu
CM333644-1g
5-(1-Ethylpiperidin-2-yl)-1H-indole
1355201-24-9 95%+
1g
$1200 2021-08-18

5-(1-Ethylpiperidin-2-yl)-1H-indole 関連文献

5-(1-Ethylpiperidin-2-yl)-1H-indoleに関する追加情報

Introduction to CAS No. 135520-24-9: 5-(1-Ethylpiperidin-2-yl)-1H-indole

CAS No. 135520-24-9, commonly referred to as 5-(1-Ethylpiperidin-2-yl)-1H-indole, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic compound, with a substituted piperidine ring at the 5-position of the indole moiety. The structure of this molecule combines the unique properties of indole with the versatility of piperidine, making it a valuable subject for research and development in various applications.

The indole core of 5-(1-Ethylpiperidin-2-yl)-1H-indole is known for its aromatic stability and ability to participate in hydrogen bonding, which are critical for its interactions in biological systems. The piperidine ring, on the other hand, introduces additional structural flexibility and potential for functionalization. Recent studies have highlighted the importance of such hybrid structures in drug design, particularly in targeting specific receptors or enzymes involved in disease pathways.

One of the most promising areas of research involving CAS No. 135520-24-9 is its potential as a ligand for G-protein coupled receptors (GPCRs). GPCRs are a major class of drug targets, and compounds like 5-(1-Ethylpiperidin-2-yl)-1H-indole have shown remarkable affinity for certain subtypes, making them candidates for therapeutic interventions in conditions such as hypertension, pain management, and neurological disorders.

In addition to its pharmacological applications, CAS No. 135520-24-9 has also been explored for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its modular structure allows chemists to easily modify substituents on both the indole and piperidine moieties, enabling the creation of diverse libraries of compounds for high-throughput screening.

The synthesis of 5-(1-Ethylpiperidin-2-yl)-1H-indole typically involves multi-step reactions that combine indole derivatives with appropriately substituted piperidine precursors. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly, which is crucial for scaling up production if this compound progresses to clinical trials or commercial applications.

From a structural standpoint, the molecule's stability and reactivity are influenced by the electronic effects of substituents on both rings. For instance, the ethyl group attached to the piperidine ring contributes to lipophilicity, enhancing membrane permeability—a critical property for bioavailability in drug candidates.

The study of CAS No. 135520-24-9 has also led to insights into its photochemical properties. Under certain conditions, this compound exhibits fluorescence, which could be harnessed for applications in sensors or imaging agents within diagnostic tools.

In conclusion, CAS No. 135520-24-9 (5-(1-Ethylpiperidin-2-yll)-lH-indole) stands out as a versatile compound with significant potential across multiple domains of science and medicine. Its unique structure positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and chemical synthesis.

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